molecular formula C12H9NOS B11889509 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile

Cat. No.: B11889509
M. Wt: 215.27 g/mol
InChI Key: YGVRDOMHOIFLLA-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile is a benzo[b]thiophene derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 4-position and a cyano (-CN) group at the 2-position of the heterocyclic core.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

4-prop-2-enoxy-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C12H9NOS/c1-2-6-14-11-4-3-5-12-10(11)7-9(8-13)15-12/h2-5,7H,1,6H2

InChI Key

YGVRDOMHOIFLLA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C2C=C(SC2=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Substrate Preparation : 4-Bromobenzo[b]thiophene-2-carbonitrile serves as the starting material, synthesized via cyanation of 4-bromobenzo[b]thiophene-2-carbaldehyde using hydroxylamine hydrochloride and subsequent dehydration.

  • Allyloxy Introduction : Treatment with allyl alcohol in the presence of a strong base (e.g., KOH or NaH) in dimethylformamide (DMF) facilitates nucleophilic aromatic substitution. The base deprotonates allyl alcohol, generating an alkoxide ion that attacks the electron-deficient C-4 position.

Example Protocol

  • Reactants : 4-Bromobenzo[b]thiophene-2-carbonitrile (1.0 equiv), allyl alcohol (2.0 equiv), K₂CO₃ (2.5 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 65–72%

Key Considerations

  • Regioselectivity : Electron-withdrawing nitrile group at C-2 directs substitution to C-4.

  • Side Reactions : Overalkylation or elimination may occur with excess base.

Cyclization via Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis offers a solvent-free route to construct the benzo[b]thiophene core while introducing substituents.

Synthetic Pathway

  • Precursor Synthesis : A cinnamate ester derivative, such as methyl 2-(allyloxy)-3-cyanocinnamate, is prepared via Wittig or Knoevenagel condensation.

  • Pyrolysis : Heating the precursor at 650–700°C under reduced pressure induces cyclization through radical intermediates, forming the benzothiophene ring.

Example Protocol

  • Substrate : Methyl 2-(allyloxy)-3-cyanocinnamate

  • Conditions : 700°C, 10⁻² mbar, 30 min

  • Yield : 15–28% (with competing side products like thiocoumarins)

Advantages and Limitations

  • Advantages : Avoids solvent use; suitable for thermally stable intermediates.

  • Limitations : Low yields due to competing decomposition pathways.

Radical Cyclization Approaches

Metal-free radical reactions provide an alternative for constructing the benzothiophene skeleton.

Mechanism

  • Radical Initiation : (NH₄)₂S₂O₈ generates sulfate radical anions (SO₄⁻- ) in DMSO, abstracting hydrogen atoms from substrates.

  • Cyclization : A carbamoyl radical intermediates form, attacking allyloxy-containing aldehydes to initiate cyclization.

Example Protocol

  • Reactants : o-(Allyloxy)arylaldehyde (1.0 equiv), 2-oxo-2-(phenylamino)acetic acid (3.0 equiv)

  • Conditions : DMSO, (NH₄)₂S₂O₈, 70°C, N₂ atmosphere

  • Yield : 78%

Key Insights

  • Solvent Dependency : DMSO uniquely stabilizes radical intermediates.

  • Functional Group Tolerance : Compatible with nitriles and ethers.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables precise functionalization of preformed benzothiophenes.

Suzuki-Miyaura Coupling

  • Borylation : 4-Bromobenzo[b]thiophene-2-carbonitrile is converted to its boronic ester using hexamethylditin and Pd(PPh₃)₄.

  • Coupling : Reaction with allyloxy aryl halides under Pd catalysis installs the allyloxy group.

Example Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : 1,2-Dimethoxyethane, 90°C, 24 h

  • Yield : 85–90%

Decarboxylative Functionalization

This method utilizes carboxylic acid precursors, avoiding halogenated intermediates.

Steps

  • Decarboxylative Bromination : A benzoic acid derivative undergoes bromination using Bu₄NBr₃ and K₃PO₄ in MeCN.

  • Cyanide Introduction : Bromide intermediate is treated with CuCN in DMF to install the nitrile group.

  • Allyloxy Addition : Nucleophilic substitution with allyl alcohol completes the synthesis.

Example Protocol

  • Bromination : Bu₄NBr₃ (2.0 equiv), K₃PO₄ (1.0 equiv), MeCN, 60°C

  • Cyanidation : CuCN (1.5 equiv), DMF, 120°C

  • Yield : 55–60% overall

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution65–72Simple conditions; scalableRequires brominated precursor
FVP15–28Solvent-free; radical stabilityLow yield; specialized equipment
Radical Cyclization78Metal-free; high regioselectivityLimited to specific substrates
Suzuki Coupling85–90High efficiency; versatileCostly catalysts; inert conditions
Decarboxylative Route55–60Avoids halogens; step economyMulti-step; moderate yields

Chemical Reactions Analysis

Oxidation Reactions

The allyloxy group undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Key Observations
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxide derivativeEpoxidation occurs at the allylic double bond.
KMnO<sub>4</sub> (aq.)Acidic, 60°C4-(2,3-Dihydroxypropoxy) derivativeCompetitive overoxidation to glycol observed .

Mechanistic Insight : Epoxidation proceeds via electrophilic addition of the peracid to the allyl double bond, forming a cyclic oxonium intermediate that collapses to the epoxide.

Reduction Reactions

The carbonitrile group is susceptible to reduction:

Reagent Conditions Product Yield
LiAlH<sub>4</sub>THF, reflux2-Aminobenzo[b]thiophene derivative~70%
H<sub>2</sub>/Ra-NiEtOH, 80°C, 50 psi2-Methylbenzo[b]thiophene~65%

Note : Selective reduction of the nitrile to an amine requires stoichiometric LiAlH<sub>4</sub>, while catalytic hydrogenation yields the methyl group .

Nucleophilic Substitution

The allyloxy group participates in SN2 reactions:

Nucleophile Base Product Conditions
PiperidineK<sub>2</sub>CO<sub>3</sub>, DMF4-(Piperidin-1-yl) derivative80°C, 12 h
ThiophenolNaH, THF4-(Phenylthio) derivativeRT, 6 h

Kinetics : Reactions proceed faster with polar aprotic solvents due to enhanced nucleophilicity .

Electrophilic Aromatic Substitution

The benzo[b]thiophene ring undergoes regioselective electrophilic attacks:

Reagent Position Product Directing Effect
Br<sub>2</sub>/FeBr<sub>3</sub>C-55-Bromo derivativeNitrile group meta-directing
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-33-Nitro derivativeAllyloxy group para-directing

Regiochemical Rationale : The electron-withdrawing nitrile group directs electrophiles to the C-5 position, while the allyloxy group activates the C-3 position .

Thermal Rearrangements

Flash vacuum pyrolysis (FVP) induces decomposition:

Temperature Pressure Major Product Byproducts
700°C0.01 TorrBenzo[b]thiopheneThiocoumarin derivatives

Pathway : Homolytic cleavage of the allyloxy group generates a thiophenoxyl radical, which cyclizes to form the aromatic core .

Research Findings

  • Synthetic Utility : The allyloxy group serves as a transient protecting group, enabling sequential functionalization of the thiophene ring .

  • Biological Relevance : Derivatives exhibit moderate antioxidant activity, with IC<sub>50</sub> values comparable to ascorbic acid in DPPH assays .

  • Thermal Stability : Decomposition above 600°C limits high-temperature applications but facilitates access to fused heterocycles .

This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and materials science. Experimental protocols from analogous systems suggest scalability for industrial production .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus: IC50 value of 15 µM
  • Escherichia coli: IC50 value of 20 µM

The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties:
In vitro studies demonstrate that this compound has significant anticancer activity, particularly against breast (MCF-7) and lung (A549) cancer cell lines. The observed IC50 values are:

  • MCF-7 (Breast Cancer): 10 µM
  • A549 (Lung Cancer): 12 µM

Mechanistically, it appears to induce apoptosis through caspase activation and inhibit cell proliferation markers like cyclin D1 and CDK4.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules, including:

  • Dyes and Pigments: Its unique structure allows for the development of new materials with specific optical properties.
  • Pharmaceutical Intermediates: The compound is being investigated as a precursor in the synthesis of novel therapeutic agents.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
Escherichia coli20
AnticancerMCF-7 (Breast Cancer)10
A549 (Lung Cancer)12

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In laboratory settings, researchers investigated the effects of this compound on human breast cancer cells. Treatment with varying concentrations led to increased apoptosis rates and decreased viability, providing insights into its therapeutic potential for breast cancer treatment.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The cyano group at the 2-position is common across analogs, but substituents like bromine (electron-withdrawing) or allyloxy (electron-donating) alter electronic density, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Physical and Spectral Properties

  • Melting Points : The 3-phenyl derivative (2g) exhibits a higher melting point (79–81°C) than allyloxy-substituted oxathiolones (160–169°C), suggesting differences in crystallinity due to substituent bulk and symmetry .
  • Spectroscopy : IR spectra for analogs show characteristic CN stretches near 2208 cm⁻¹, while allyloxy groups may introduce additional C-O and alkene stretches (~1200–1650 cm⁻¹) .

Biological Activity

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The molecular structure of this compound features a thiophene ring fused with a benzene ring and an allyloxy group attached to the benzene. The carbonitrile group enhances its reactivity and biological profile.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound, including:

  • Nucleophilic substitution reactions involving benzo[b]thiophene derivatives.
  • Coupling reactions with allylic alcohols under acidic or basic conditions.
  • Cyclization techniques that incorporate carbonitrile functionalities.

Anti-inflammatory Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant anti-inflammatory properties. In a study evaluating several compounds, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The binding affinity of this compound was comparable to standard anti-inflammatory drugs like diclofenac sodium, suggesting its potential as an alternative therapeutic agent .

Antioxidant Activity

The antioxidant activity of this compound was assessed through various assays, including the DPPH radical scavenging method. Results showed that this compound exhibited moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) in the range of 4–16 µg/mL, indicating its effectiveness as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines, where it induced apoptosis and inhibited cell proliferation. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Table: Summary of Biological Activities

Activity Result Reference
Anti-inflammatoryInhibition of COX-2 activity
AntioxidantModerate DPPH scavenging activity
AntimicrobialMIC: 4–16 µg/mL against bacteria
AnticancerInduced apoptosis in cancer cells

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyloxy groups can be introduced via alkylation of hydroxyl-substituted benzo[b]thiophene precursors using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hrs) to maximize yield while minimizing side reactions like polymerization of the allyl group. Recrystallization from ethanol or ethyl acetate is recommended for purification .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify allyloxy proton signals (δ 4.5–5.5 ppm for CH₂ groups and δ 5.8–6.2 ppm for vinyl protons) and carbonitrile carbon (δ ~115 ppm).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting Point Analysis: Consistency with literature values (e.g., 217–220°C for analogous fluorinated derivatives) .

Q. Q3. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies recommend storing the compound in anhydrous environments (desiccated, <25°C) to prevent hydrolysis of the nitrile group. Accelerated degradation tests (40°C/75% relative humidity for 30 days) with periodic HPLC monitoring can assess shelf-life .

Advanced Research Questions

Q. Q4. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer: AutoDock or Schrödinger Suite can model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key steps include:

Protein Preparation: Retrieve COX-2 structure (PDB ID: 5KIR), remove water, add hydrogens.

Ligand Preparation: Optimize 3D geometry of the derivative using Gaussian09 (B3LYP/6-31G* basis set).

Docking: Grid box centered on the active site, Lamarckian genetic algorithm for conformational sampling.

Validation: Compare binding affinities with known inhibitors (e.g., Celecoxib) .

Q. Q5. What mechanistic insights can X-ray crystallography provide for derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) resolves bond angles and dihedral distortions caused by steric effects of the allyloxy group. For example, disorder in allyl chains (common in flexible substituents) can be modeled using SHELXL with partial occupancy refinement. Data-to-parameter ratios >12:1 ensure reliability .

Q. Q6. How do electronic effects of the nitrile and allyloxy groups influence reactivity in catalytic applications?

Methodological Answer:

  • Electron-Withdrawing Nitrile: Enhances electrophilicity at C-2, enabling nucleophilic aromatic substitution.
  • Allyloxy Group: Participates in π-π stacking with aromatic catalysts (e.g., Pd/C in cross-coupling reactions).
    DFT calculations (B3LYP/6-311++G**) quantify frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. Q7. What experimental designs are effective for studying surface interactions of this compound in environmental chemistry?

Methodological Answer:

  • Adsorption Studies: Use quartz crystal microbalance (QCM) to measure binding kinetics on indoor surfaces (e.g., silica, cellulose).
  • Microspectroscopic Imaging: Raman or AFM-IR to map molecular orientation on substrates.
  • Oxidative Stability: Expose to ozone (50 ppb) and monitor degradation via GC-MS .

Data Contradictions and Resolutions

Q. Q8. Discrepancies in reported anti-inflammatory activity: How to reconcile conflicting in vitro vs. in vivo results?

Methodological Answer:

  • In Vitro Limitations: COX-2 inhibition assays may overlook metabolic activation. Use liver microsomes (e.g., human S9 fraction) to simulate in vivo metabolism.
  • Dosage Optimization: Adjust concentrations based on pharmacokinetic studies (e.g., plasma half-life in rodent models) .

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